3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a piperidine ring, making it a highly functionalized molecule with significant pharmacological potential.
Preparation Methods
The synthesis of 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves multiple steps, starting with the formation of the imidazo[1,2-b]pyridazine core. This can be achieved through a Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate . The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the attachment of the piperidine ring via nucleophilic substitution. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazo[1,2-b]pyridazine core.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced imidazo[1,2-b]pyridazines, and substituted piperidines
Scientific Research Applications
3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves the inhibition of TAK1 kinase. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound suppresses the NF-κB, p38MAPK, ERK, and STAT3 signaling pathways, leading to the downregulation of key regulators involved in the growth and survival of multiple myeloma cells .
Comparison with Similar Compounds
Similar compounds to 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile include:
Imidazo[4,5-b]pyridines: These compounds share a similar imidazo core and exhibit various biological activities, including GABA receptor modulation and kinase inhibition.
Pyridazinone Derivatives: These compounds contain a pyridazine ring and are known for their pharmacological activities, such as anti-inflammatory and anticancer properties.
Thiazoles: Thiazole derivatives have diverse biological activities, including antimicrobial and antitumor effects.
The uniqueness of this compound lies in its specific structure, which allows for potent inhibition of TAK1 kinase and its potential therapeutic applications in treating multiple myeloma.
Properties
Molecular Formula |
C21H22N6O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C21H22N6O/c22-12-17-19(2-1-9-23-17)26-10-7-15(8-11-26)14-28-21-6-5-20-24-18(16-3-4-16)13-27(20)25-21/h1-2,5-6,9,13,15-16H,3-4,7-8,10-11,14H2 |
InChI Key |
KRCAGAUOIXDTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=C(N=CC=C5)C#N |
Origin of Product |
United States |
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